1H-1-Benzazepine-2,5-dione, 3-methoxy-

CAS No.: 52280-65-6

Cat. No.: VC14265978

Molecular Formula: C11H9NO3

Molecular Weight: 203.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52280-65-6 |

|---|---|

| Molecular Formula | C11H9NO3 |

| Molecular Weight | 203.19 g/mol |

| IUPAC Name | 3-methoxy-1H-1-benzazepine-2,5-dione |

| Standard InChI | InChI=1S/C11H9NO3/c1-15-10-6-9(13)7-4-2-3-5-8(7)12-11(10)14/h2-6H,1H3,(H,12,14) |

| Standard InChI Key | ITSMDHXJQRRVKG-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=O)C2=CC=CC=C2NC1=O |

Introduction

Structural and Molecular Characteristics

Core Architecture

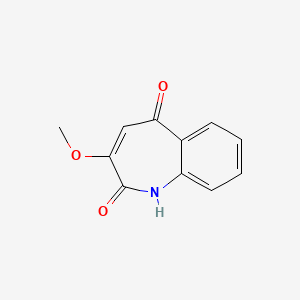

1H-1-Benzazepine-2,5-dione, 3-methoxy- features a seven-membered azepine ring fused to a benzene moiety, with ketone groups at positions 2 and 5 and a methoxy substituent at position 3. This configuration confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The IUPAC name 3-methoxy-1H-1-benzazepine-2,5-dione reflects its substitution pattern and functional groups.

Molecular Descriptors

Key molecular identifiers include:

| Property | Value |

|---|---|

| CAS No. | 52280-65-6 |

| Molecular Formula | |

| Molecular Weight | 203.19 g/mol |

| InChI | InChI=1S/C11H9NO3/c1-15-10-6-9(13)7-4-2-3-5-8(7)12-11(10)14/h2-6H,1H3,(H,12,14) |

| SMILES | COC1=CC(=O)C2=CC=CC=C2NC1=O |

The planar benzazepine core and electron-withdrawing ketones create a polarized structure, while the methoxy group enhances solubility and modulates electronic density.

Synthetic Methodologies

Intramolecular Friedel-Crafts Acylation

A pivotal synthesis route involves N,N-substituted maleamic acids as precursors. Tsolomiti et al. demonstrated that treating maleamic acid chlorides with anhydrous induces an intramolecular Friedel-Crafts reaction, cyclizing the substrate into the benzazepine-dione scaffold (57–76% yield) . This method advantages simplicity and commercial availability of starting materials, such as maleic anhydride and secondary amines.

Schmidt Reaction and Diels-Alder Approaches

Alternative strategies employ Schmidt reactions on substituted naphthalene-1,4-diones, prepared via Diels-Alder cycloadditions between 2-methoxybenzoquinones and butadienes . Subsequent demethylation yields hydroxylated analogs, though the 3-methoxy derivative retains stability under these conditions.

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies:

| Method | Starting Materials | Yield (%) | Key Advantage |

|---|---|---|---|

| Friedel-Crafts | Maleamic acids | 57–76 | Scalable, mild conditions |

| Schmidt Reaction | Naphthalene-1,4-diones | 40–65 | Access to diverse analogs |

Friedel-Crafts acylation excels in efficiency, whereas Schmidt reactions enable structural diversification .

Biological Activity and Mechanistic Insights

NMDA Receptor Glycine Site Antagonism

Structural analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione exhibit potent antagonism at NMDA receptor glycine sites, as evidenced by -MK801 and -DCKA binding assays . The 3-methoxy variant’s electron-donating group may enhance binding affinity by stabilizing interactions with receptor residues, though direct evidence remains pending.

Anticonvulsant Properties

Benzazepine derivatives bearing dimethoxybenzene moieties demonstrate anticonvulsant activity in murine models, likely via modulation of voltage-gated ion channels . The 3-methoxy group’s role in pharmacokinetics—such as blood-brain barrier penetration—warrants further investigation.

Pharmacological Applications and Research Frontiers

Central Nervous System Disorders

Patent filings highlight benzazepine derivatives as candidates for treating Alzheimer’s disease and epilepsy, leveraging their NMDA antagonism and neuroprotective effects . The 3-methoxy group’s metabolic stability may prolong half-life in vivo, though toxicity profiles remain uncharacterized.

Prodrug Development

Prodrug strategies targeting the 3-methoxy group—such as ester hydrolysis or oxidative demethylation—could enhance bioavailability. Current research focuses on conjugating the dione moiety with hydrophilic carriers to improve solubility .

Structural Optimization

QSAR studies emphasize the importance of the methoxy group’s position and the azepine ring’s conformation. Computational modeling predicts that substituting the benzene ring with halogens could augment binding to enzymatic targets .

Challenges and Future Directions

Synthetic Limitations

Despite advances, low yields in multi-step sequences and regioselectivity issues during cyclization persist. Catalytic asymmetric synthesis remains underexplored, limiting access to enantiopure derivatives .

Unanswered Pharmacological Questions

The compound’s in vivo efficacy, toxicity, and metabolic pathways are poorly understood. In vitro assays using neuronal cell lines and microsomal stability studies are critical next steps.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume